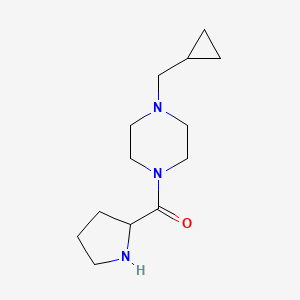
4-(シアノメチル)-3-(トリフルオロメチル)-1H-ピラゾール
説明
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to an acetonitrile group
科学的研究の応用
有機合成中間体
4-(シアノメチル)-3-(トリフルオロメチル)-1H-ピラゾール: は、有機合成において汎用性の高い中間体として機能します。 その構造により、様々な分子にピラゾール環を導入することが可能となり、所望の生物学的または化学的特性を持つ化合物を創製するために不可欠です 。トリフルオロメチル基は、これらの分子の親油性と代謝安定性を高め、医薬品や農薬において重要な役割を果たします。
触媒開発
この化合物は、化学反応の触媒開発に使用されます。 トリフルオロメチル基は触媒の反応性に影響を与える可能性があり、より効率的で選択的な化学プロセスにつながる可能性があります 。これは、複雑な有機分子の合成において特に有益です。
材料科学
材料科学では、4-(シアノメチル)-3-(トリフルオロメチル)-1H-ピラゾールは、材料の表面特性を改変するために使用できます。 トリフルオロメチル基の導入により、材料の疎水性と耐久性を変更でき、これは特殊なコーティングや添加剤の開発に役立ちます .
医薬品研究
この化合物は、生物活性分子の構成要素として機能するため、医薬品研究において重要です。 抗炎症作用や抗癌作用など、潜在的な治療効果を持つ新規薬物候補の合成に使用できます .
農薬製剤
4-(シアノメチル)-3-(トリフルオロメチル)-1H-ピラゾール: は、農薬の製剤にも応用されています。 トリフルオロメチル基は、除草剤や殺虫剤の活性と選択性を高めることができ、より効果的な農業製品の開発に貢献します .
電気化学的用途
優れた導電性と環境に優しい特性を備えているため、この化合物は電気化学的用途で研究されています。 電気化学的変換によって、窒素含有またはニトリル含有化合物の合成に関与できます .
作用機序
Trifluoromethyl groups
are important in pharmaceuticals, agrochemicals, and materials . They are involved in many recently tested catalytic trifluoromethylation reactions . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Acetonitrile
is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .
生化学分析
Biochemical Properties
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processingAdditionally, 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can form complexes with other biomolecules, influencing their activity and stability .
Cellular Effects
The effects of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving redox reactions. By modulating the redox state within cells, it can affect gene expression and cellular metabolism. For instance, the presence of the trifluoromethyl group can enhance the compound’s ability to participate in electron transfer reactions, thereby impacting cellular energy production and oxidative stress responses .
Molecular Mechanism
At the molecular level, 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes, such as cytochrome P450, by binding to their active sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting the metabolic pathways in which these enzymes are involved. Additionally, the compound can interact with DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or strong acidic or basic environments. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of altering metabolic pathways and gene expression profiles .
Dosage Effects in Animal Models
The effects of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile vary with different dosages in animal models. At low doses, the compound has been observed to enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been noted, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These pathways include oxidation and reduction reactions that introduce hydrophilic groups into the compound, facilitating its excretion from the body. The compound can also influence metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes .
Transport and Distribution
Within cells and tissues, 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, which allows it to accumulate in lipid-rich tissues. Additionally, its interaction with specific transporters can affect its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and oxidative stress responses. The compound’s localization can also affect its interactions with other biomolecules, thereby modulating its biochemical and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-(trifluoromethyl)pyrazole with acetonitrile under basic conditions. The reaction is often facilitated by the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is typically heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as flash chromatography, is also common to obtain high-purity products .
化学反応の分析
Types of Reactions
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohyd
特性
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3/c7-6(8,9)5-4(1-2-10)3-11-12-5/h3H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZODRWXBWYFIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


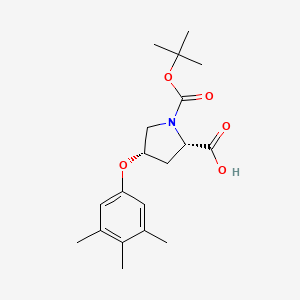
![17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one](/img/structure/B1464196.png)
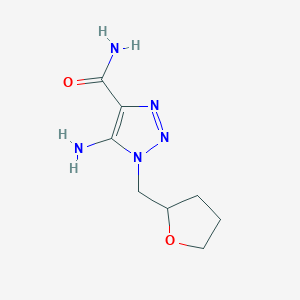
![1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464198.png)
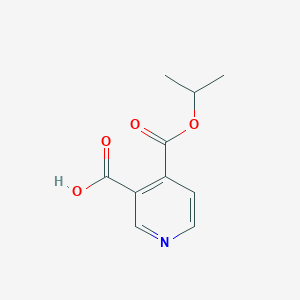
![2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B1464201.png)

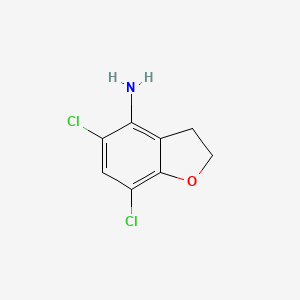
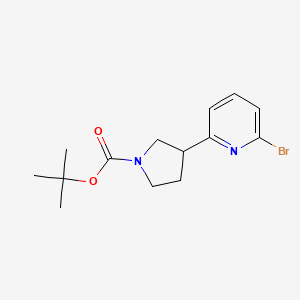
![2-[2-(tert-Butoxycarbonyl)hydrazino]nicotinic acid](/img/structure/B1464210.png)
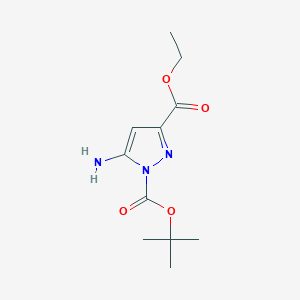
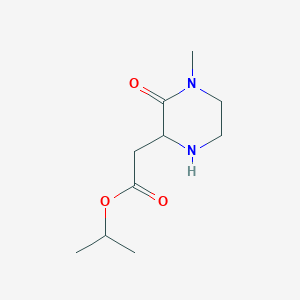
![2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1464214.png)
